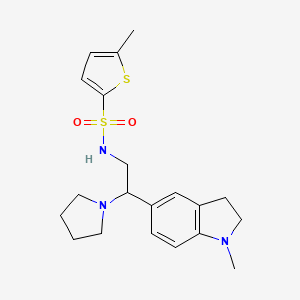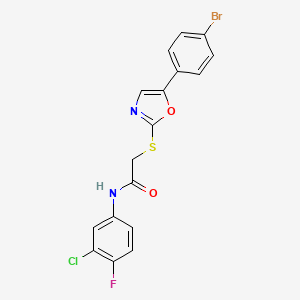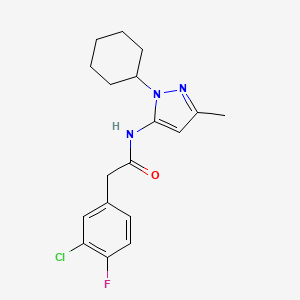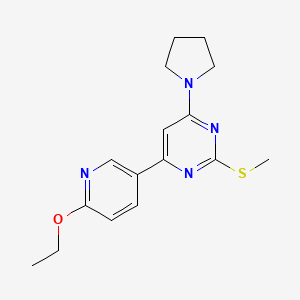
5-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C20H27N3O2S2 and its molecular weight is 405.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Metabolic Stability
- A study investigated the synthesis and metabolic stability of a similar compound, focusing on its affinity for serotonin and dopamine receptors. This research provides insight into the biotransformation pathways and metabolic stability of such compounds, relevant for understanding their pharmacological properties (Kubowicz-Kwaoeny et al., 2019).
Receptor Selectivity and Antidepressant Properties
- N-alkylation of sulfonamide moieties in arylsulfonamide derivatives has been explored as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach can be valuable in treating complex diseases, with some compounds exhibiting antidepressant-like and pro-cognitive properties (Canale et al., 2016).
Potential Anticancer and Antimicrobial Activities
- Research on novel heterocyclic sulfonamides, including derivatives of thiophene, has shown promise in anti-breast cancer cell line activity and antimicrobial properties. These findings suggest potential therapeutic applications in cancer and infection treatment (Debbabi et al., 2016).
Synthesis and Characterization for Therapeutic Applications
- Another study describes the synthesis and characterization of a similar compound, focusing on its antimicrobial activities. This research adds to the understanding of the potential therapeutic uses of such compounds in treating bacterial infections (Ovonramwen et al., 2021).
Neuropharmacological Potential
- The synthesis and evaluation of substituted N-alkyl sulfonamides have been studied for potential neuropharmacological applications, particularly in enhancing nerve growth factor-induced neurite outgrowth. This suggests a possible role in neuroprotective or neuroregenerative therapies (Williams et al., 2010).
特性
IUPAC Name |
5-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S2/c1-15-5-8-20(26-15)27(24,25)21-14-19(23-10-3-4-11-23)16-6-7-18-17(13-16)9-12-22(18)2/h5-8,13,19,21H,3-4,9-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXXJUDNTALDAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2373859.png)


![7-[Chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2373866.png)

![N-(3-chloro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2373869.png)
![tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamate](/img/structure/B2373872.png)

![Methyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2373875.png)
![2-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2373877.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2373878.png)
![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2373880.png)
